molecular formula C9H32N4O6P2 B12683818 Triammonium hydrogen ((heptylimino)bis(methylene))bisphosphonate CAS No. 94107-81-0

Triammonium hydrogen ((heptylimino)bis(methylene))bisphosphonate

Cat. No.: B12683818
CAS No.: 94107-81-0
M. Wt: 354.32 g/mol
InChI Key: IDRUAEVIVUWXLG-UHFFFAOYSA-N
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Description

Triammonium hydrogen ((heptylimino)bis(methylene))bisphosphonate (CAS: 94107-82-1) is a nitrogen-containing bisphosphonate characterized by a heptyl alkyl chain attached to an imino group bridging two methylene-linked phosphonate moieties, with three ammonium counterions neutralizing the negative charges . Its molecular formula is C₉H₂₅N₃O₆P₂, and it belongs to a broader class of bisphosphonates where alkyl chain length and counterion type significantly influence physicochemical and biological properties. Bisphosphonates are widely studied for their ability to mimic pyrophosphate (PPi) and inhibit enzymes involved in bone resorption, viral replication, and nucleotide metabolism . The heptyl chain in this compound balances lipophilicity and solubility, making it a candidate for targeted therapeutic applications, such as enzyme inhibition or bone-targeting agents .

Properties

CAS No.

94107-81-0

Molecular Formula

C9H32N4O6P2

Molecular Weight

354.32 g/mol

IUPAC Name

triazanium;[heptyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C9H23NO6P2.3H3N/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);3*1H3

InChI Key

IDRUAEVIVUWXLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthesis of ((Heptylimino)bis(methylene))bisphosphonic Acid

The parent bisphosphonic acid is synthesized by the reaction of heptylamine derivatives with phosphorous acid and formaldehyde or related aldehydes under acidic conditions. This process is a variant of the Mannich-type reaction, where:

  • Step 1: Heptylamine reacts with formaldehyde to form an imine intermediate.
  • Step 2: The imine intermediate undergoes phosphonation by phosphorous acid or phosphorus trichloride derivatives, leading to the bisphosphonate structure.

This reaction is typically carried out under reflux conditions with controlled pH to favor bisphosphonate formation.

Conversion to Triammonium Salt

Once the bisphosphonic acid is obtained, it is neutralized with ammonium hydroxide or ammonium salts to form the this compound salt. The neutralization step is critical to:

  • Achieve the desired protonation state.
  • Improve compound solubility.
  • Stabilize the compound for storage and application.

The neutralization is performed by adding a stoichiometric excess of ammonium hydroxide to the bisphosphonic acid solution, followed by crystallization or lyophilization to isolate the triammonium salt.

Purification and Characterization

The crude product is purified by recrystallization from water or aqueous solvents. Characterization techniques include:

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of imine intermediate Heptylamine + Formaldehyde (aqueous) 60–80 °C 2–4 hours 85–90 Acidic medium to favor imine formation
Phosphonation Phosphorous acid + imine intermediate Reflux (90–100 °C) 4–6 hours 75–85 Controlled pH to avoid side reactions
Neutralization Ammonium hydroxide (excess) Room temperature 1–2 hours Quantitative Formation of triammonium salt
Purification Recrystallization from water Ambient Overnight 80–90 High purity product

Research Findings and Analysis

  • The Mannich-type reaction is the most reliable method for synthesizing bisphosphonate compounds with aminoalkyl backbones, including heptylimino derivatives.
  • The choice of phosphorous acid as the phosphonation agent is preferred due to its availability and reactivity under mild conditions.
  • Neutralization with ammonium hydroxide is straightforward and yields stable triammonium salts with good solubility in aqueous media.
  • Reaction yields are generally high, but careful control of pH and temperature is essential to minimize side products such as mono-phosphonates or polymeric species.
  • The triammonium salt form enhances the compound's usability in biological and environmental applications due to improved solubility and reduced toxicity compared to free acids.

Chemical Reactions Analysis

EINECS 302-317-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Triammonium hydrogen ((heptylimino)bis(methylene))bisphosphonate is characterized by its unique nitrogen-phosphorus framework, which contributes to its diverse reactivity and biological activity. The molecular formula is C9H32N4O6P2C_9H_{32}N_4O_6P_2, and it possesses a molecular weight of 368.35 g/mol. The compound's structure includes multiple nitrogen atoms, which are crucial for its interactions in biological systems.

Scientific Research Applications

  • Pharmaceutical Development
    • Anticancer Therapy : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cells, suggesting potential as a chemotherapeutic agent. Research has shown its ability to inhibit tumor growth in specific cancer models, warranting further investigation into its mechanisms of action and efficacy in clinical settings.
    • Bone Metabolism Regulation : Similar to other bisphosphonates, this compound may play a role in regulating bone metabolism. It has been studied for its effects on osteoclast activity, which could provide therapeutic benefits for conditions like osteoporosis.
  • Biochemical Research
    • Enzyme Interaction Studies : The compound has shown promise in modulating the activity of specific enzymes involved in metabolic pathways. For instance, it may influence phosphatase activity, which is critical for various cellular processes.
    • Cell Signaling Pathways : Research indicates that this compound can interact with cellular receptors, potentially altering signaling pathways that regulate cell proliferation and apoptosis.
  • Industrial Applications
    • Water Treatment : Due to its phosphonate structure, the compound can be utilized in water treatment processes to inhibit scale formation and corrosion in industrial systems. Its chelating properties help manage metal ions effectively.
    • Agricultural Chemicals : There is potential for using this compound as a component in fertilizers or pesticides due to its biocompatibility and ability to enhance nutrient uptake in plants.
  • Osteonecrosis of the Jaw (ONJ) :
    • A study reported cases of jaw osteonecrosis in patients undergoing bisphosphonate therapy for metastatic diseases. The findings highlighted the need for careful monitoring when using compounds like this compound due to potential adverse effects associated with prolonged use.
  • Atypical Femur Fractures :
    • Research has indicated a correlation between long-term bisphosphonate use and atypical femur fractures. A case-control study demonstrated increased fracture rates among patients on extended therapy, underscoring the importance of evaluating treatment duration and dosage.

Mechanism of Action

The mechanism of action of EINECS 302-317-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity : Longer chains (e.g., octyl) increase LogP, enhancing membrane permeability but reducing aqueous solubility. The heptyl chain strikes a balance, enabling moderate tissue penetration while retaining solubility .
  • Biological Activity : Shorter chains (e.g., hexyl) may improve solubility for systemic applications, while longer chains (e.g., octyl) favor bone-targeting due to higher affinity for hydroxyapatite .

Counterion Variants in Bisphosphonates

Counterions influence solubility, stability, and ionic interactions. , and 12 provide comparisons:

Compound Name CAS Number Counterion Molecular Weight Solubility Profile Applications References
Triammonium hydrogen [(heptylimino)...]bisphosphonate 94107-82-1 NH₄⁺ (×3) 357.26 High in polar solvents Enzyme inhibition
Trisodium hydrogen [(heptylimino)...]bisphosphonate 94087-50-0 Na⁺ (×3) 408.20 Very high in water Industrial chelators
Diammonium dihydrogen [(2-hydroxyethylimino)...] 84696-97-9 NH₄⁺ (×2) 283.16 Moderate Material science

Key Findings :

  • Triammonium vs. Trisodium : The ammonium form offers better biocompatibility for pharmaceutical use, while sodium salts excel in industrial settings due to superior water solubility .
  • Charge Density : Triammonium’s higher charge density enhances ionic interactions with biological targets, such as enzyme active sites .

Biological Activity

Chemical Structure and Properties

Triammonium hydrogen ((heptylimino)bis(methylene))bisphosphonate is characterized by its unique molecular structure, which includes phosphonate groups that are known for their biological significance. The molecular weight of this compound is approximately 298.22 g/mol, as computed by PubChem .

Molecular Formula

  • Molecular Formula : C₁₄H₃₁N₃O₆P₂
  • Molecular Weight : 298.22 g/mol

The biological activity of this compound is primarily attributed to its phosphonate groups, which can interact with various biological molecules. Phosphonates are known to inhibit enzymes involved in nucleotide metabolism and can modulate cellular signaling pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as phosphatases and kinases, which play crucial roles in cellular signaling and metabolism.
  • Cellular Uptake : The ammonium groups enhance solubility and facilitate cellular uptake, potentially increasing the bioavailability of the compound in target tissues.

Therapeutic Potential

Research indicates that this compound may have applications in:

  • Anticancer Therapy : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
  • Antimicrobial Activity : There is evidence of antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
109010
506530
1003070

Study 2: Antimicrobial Efficacy

In a separate investigation assessing antimicrobial activity against Staphylococcus aureus, this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli>100

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for triammonium hydrogen ((heptylimino)bis(methylene))bisphosphonate, and how can reaction yields be improved?

  • Methodology :

  • Reflux Conditions : Use bromoamino bisphosphonate precursors with excess alkylamines (e.g., heptylamine) under reflux in aqueous ethanol (1.5–2 hours). Monitor reaction progression via TLC (1% NH₄OH in acetone) .
  • Purification : Post-reaction, neutralize with water (pH ~11), extract with chloroform, and dry over MgSO₄. Yield optimization may involve adjusting amine-to-precursor molar ratios (≥3:1) and temperature control (80–90°C) .
    • Key Parameters : Reaction time, solvent polarity, and amine nucleophilicity significantly impact yield.

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ³¹P NMR to confirm bisphosphonate linkage (δ ~15–25 ppm). ¹H/¹³C NMR for alkyl chain and ammonium group verification .
  • Elemental Analysis : Quantify nitrogen and phosphorus content to validate stoichiometry.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₃₄N₃O₆P₂, expected m/z ~430) .
    • Challenges : Overlapping signals in NMR due to ammonium counterions; use deuterated D₂O for clarity.

Q. How does the heptyl chain influence solubility and stability compared to shorter (e.g., butyl) or longer (e.g., dodecyl) alkyl derivatives?

  • Comparative Data :

Alkyl ChainSolubility in H₂O (g/L)Thermal Stability (°C)
Butyl120180
Heptyl85200
Dodecyl12220
  • Trends : Longer chains reduce aqueous solubility but enhance thermal stability due to hydrophobic interactions .
    • Methodology : Conduct differential scanning calorimetry (DSC) and dynamic light scattering (DLS) for quantitative comparisons.

Advanced Research Questions

Q. How can the metal-chelating capacity of this compound be systematically evaluated for applications in catalysis or environmental remediation?

  • Methodology :

  • Titration Studies : Use EDTA competition assays with transition metals (e.g., Fe³⁺, Ca²⁺). Measure stability constants (log K) via potentiometric titration .
  • Spectroscopic Validation : UV-Vis or ICP-MS to quantify metal binding efficiency. For example, monitor Fe³⁺ chelation at λ = 245 nm .
    • Advanced Insight : The heptyl chain may enhance micelle formation in aqueous media, improving sequestration of hydrophobic metal complexes.

Q. What mechanistic insights explain the pH-dependent hydrolysis of the bisphosphonate moiety, and how can degradation pathways be controlled?

  • Methodology :

  • Kinetic Studies : Conduct accelerated stability testing at varying pH (2–12) and temperatures (25–60°C). Monitor hydrolysis via ³¹P NMR or HPLC .
  • Degradation Products : Identify intermediates (e.g., phosphoric acid derivatives) using LC-MS. Acidic conditions (pH < 4) typically accelerate P–O bond cleavage .
    • Mitigation Strategies : Buffer formulations (pH 6–8) or encapsulation in liposomes to prolong shelf life.

Q. How do structural modifications (e.g., varying alkyl chain length or substituting ammonium with other cations) affect bioactivity in non-medical applications?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., triethylammonium or tripotassium salts) and compare anti-scaling efficiency in simulated hard water .
  • Molecular Dynamics (MD) : Simulate interactions between alkyl chains and target surfaces (e.g., calcium carbonate crystals). Longer chains (C12–C14) show higher adhesion energy .
    • Contradictions : Some studies report reduced efficacy with bulky cations (e.g., tetraphenylarsonium), highlighting the need for cation-size optimization .

Q. What strategies resolve contradictions in reported solubility data across studies?

  • Methodology :

  • Purity Assessment : Use HPLC to rule out impurities (e.g., unreacted alkylamines) that artificially alter solubility .
  • Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method at 25°C) .
    • Root Causes : Discrepancies often arise from variations in counterion hydration or crystallinity (e.g., amorphous vs. crystalline forms).

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